molecular formula C13H19NO2 B556517 (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 274262-82-7

(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

Cat. No. B556517
M. Wt: 221.29 g/mol
InChI Key: CSJZKSXYLTYFPU-LLVKDONJSA-N
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Description

“®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid” is a chemical compound with the CAS Number: 1261032-40-9 . It has a molecular weight of 206.28 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) . The optimum conditions for the transesterification were acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid” can be analyzed using various techniques such as NMR and GC-MS . The InChI code for the compound is 1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m1/s1 .


Physical And Chemical Properties Analysis

“®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid” is a powder . It has a molecular weight of 206.28 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

  • Enantioselective Synthesis and Neuroexcitant Analogues : The enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA, was described. This process involved the use of tert- butoxycarbonyl-2-( tert- butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI), achieving enantiopure results with high excess enantiomer (ee) values in significant overall yield (Pajouhesh et al., 2000).

  • Facile Synthesis of Enantiomerically Pure tert-Butyl(methyl)phenylsilanes : A method was presented for the preparation of enantiomers of tert-butyl(methyl)phenylsilane, utilizing (R)-(−)-2-amino-1-butanol. This method achieved high optical purity, evidenced by HPLC analysis, indicating its potential in synthesis applications (Jankowski et al., 1999).

  • Alanine Derivative Synthesis : A study focused on the synthesis of (R)‐2‐Amino‐2‐Methyl‐3‐Phenylpropanoic Acid tert‐Butyl Ester, an alanine derivative. The research included various chemical compounds and techniques, highlighting its significance in the field of organic synthesis (Shirakawa et al., 2014).

  • Molecular and Crystal Structure Analysis : The molecular and crystal structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate compound, an L-cysteine derivative, was analyzed. This study revealed insights into weak intermolecular bonding and its impact on conformation stability, which is crucial in the field of chemical and pharmaceutical research (Kozioł et al., 2001).

  • Fluorinated Amino Acids in Peptide Chemistry : The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as amino acids was achieved, with applications in peptides detectable by 19F NMR. This work contributes to probe and medicinal chemistry (Tressler & Zondlo, 2014).

  • Synthesis of Stereoisomers for Therapeutic Applications : A study on the synthesis of four stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid (ADC) demonstrated the significance of stereochemistry in developing therapeutic compounds (Shiraiwa et al., 1998).

Safety And Hazards

The safety information available indicates that the compound should be handled with care. The hazard statements associated with the compound are H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The potential applications of “®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid” in various fields such as medicinal chemistry and material science could be explored. Further investigation and exploration of the compound’s potential in these areas would contribute to its potential application as a novel therapeutic agent or material in the future .

properties

IUPAC Name

(2R)-2-amino-3-(4-tert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJZKSXYLTYFPU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426691
Record name (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

CAS RN

274262-82-7
Record name p-tert-Butylphenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274262827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TERT-BUTYLPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY1LE5H0PZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
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Citations

For This Compound
1
Citations
HX Yang, ZS Xie, H Yi, J Jin, J Geng… - Journal of Medicinal …, 2023 - ACS Publications
The current global issue of antibiotic resistance is serious, and there is an urgent requirement of developing novel antibiotics. Octapeptins have recently regained interest because of …
Number of citations: 3 pubs.acs.org

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